1-Bromomethyl-8-methylnaphthalene
Description
1-Bromomethyl-8-methylnaphthalene is a brominated naphthalene derivative with a bromomethyl (-CH₂Br) substituent at the 1-position and a methyl (-CH₃) group at the 8-position of the naphthalene ring.
Properties
Molecular Formula |
C12H11Br |
|---|---|
Molecular Weight |
235.12 g/mol |
IUPAC Name |
1-(bromomethyl)-8-methylnaphthalene |
InChI |
InChI=1S/C12H11Br/c1-9-4-2-5-10-6-3-7-11(8-13)12(9)10/h2-7H,8H2,1H3 |
InChI Key |
YWHWIWITJVJDJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CC=C2CBr |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
1-Bromomethyl-8-methylnaphthalene serves as an important intermediate in organic synthesis, particularly in the preparation of more complex molecules. It can be utilized to synthesize:
- Naphthalene Derivatives: These derivatives are crucial in the production of dyes, fragrances, and pharmaceuticals.
- Biologically Active Compounds: The compound can be transformed into various biologically active molecules through nucleophilic substitution reactions.
Material Science
The compound is also explored for its potential applications in material science:
- Polymer Chemistry: It can be used as a monomer or cross-linking agent in the synthesis of polymers with specific properties.
- Nanotechnology: Research indicates that derivatives of naphthalene compounds can be used in creating nanostructured materials for electronics and photonics.
Biological Studies
Recent studies have shown that naphthalene derivatives exhibit biological activities:
- DNA Binding Studies: Research indicates that this compound can interact with DNA, making it a candidate for studying DNA-binding properties and potential antitumor activities .
- Enzyme Inhibition: Some derivatives have been evaluated for their ability to inhibit enzymes like acetylcholinesterase, which is relevant in neuropharmacology .
Case Studies
Comparison with Similar Compounds
Key Characteristics :
- Molecular Formula : C₁₂H₁₁Br (calculated based on 1-(Bromomethyl)naphthalene [C₁₁H₉Br] with an additional methyl group) .
- Reactivity : The bromomethyl group is a reactive site for nucleophilic substitution or elimination reactions, making it valuable in organic synthesis .
- For example, 1-bromo-8-(4-chlorobenzoyl)-2,7-dimethoxynaphthalene was synthesized via methylation of a hydroxylated precursor .
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares 1-Bromomethyl-8-methylnaphthalene with structurally related naphthalene derivatives:
Preparation Methods
Photobromination of 1,8-Dimethylnaphthalene
The most widely reported method involves the radical bromination of 1,8-dimethylnaphthalene using NBS under visible light irradiation. This approach exploits the stability of benzylic radicals to selectively introduce a bromomethyl group at the 1-position.
Procedure :
-
Substrate : 1,8-Dimethylnaphthalene
-
Reagents : NBS (1.05 equiv), acetonitrile (solvent)
-
Conditions :
-
Visible light (CFL lamp, 23 W)
-
Continuous-flow reactor (FEP tubing, 0.75 mm ID)
-
Residence time: 10–15 minutes
-
-
Mechanism :
Light initiation generates bromine radicals (*Br) from NBS, which abstract a hydrogen atom from the benzylic methyl group. The resultant benzylic radical reacts with NBS to form the brominated product.
Batch Photochemical Bromination
For smaller-scale synthesis, batch reactors are employed under similar conditions:
-
Solvent : Benzene or acetonitrile
-
Light Source : Household CFL or UV lamp
Key Considerations :
-
Regioselectivity : Both methyl groups in 1,8-dimethylnaphthalene are benzylic, but steric and electronic factors favor bromination at the 1-position.
-
Byproducts : Over-bromination is minimized by using stoichiometric NBS (1.05 equiv).
Microfluidic Photobromination with Molecular Bromine
Controlled Bromination in Flow Systems
A high-efficiency alternative uses molecular bromine (Br₂) in microfluidic reactors to achieve monobromination:
Procedure :
-
Substrate : 1,8-Dimethylnaphthalene
-
Reagents : Br₂ (1.1 equiv), cyclohexane (solvent)
-
Conditions :
-
Microfluidic chip (channel width: 200 μm)
-
UV light (254 nm)
-
Residence time: <1 minute
-
Functionalization via Grignard Reagents
Two-Step Synthesis from 1,8-Dibromonaphthalene
This method involves sequential alkylation and bromination:
Step 1: Methylation
-
Substrate : 1,8-Dibromonaphthalene
-
Reagents : Methyllithium (1.2 equiv), iodomethane (6.8 equiv)
Step 2: Bromomethylation
Limitations :
Comparative Analysis of Methods
Mechanistic Insights and Optimization
Radical Stability and Selectivity
Benzylic bromination proceeds via a radical chain mechanism :
-
Initiation: Light cleaves NBS to generate *Br radicals.
-
Propagation:
Regioselectivity Factors :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Bromomethyl-8-methylnaphthalene, and how can reaction conditions be controlled to minimize by-products?
- Methodological Answer : The synthesis of brominated naphthalene derivatives typically involves electrophilic substitution or radical bromination. For this compound, optimizing solvent polarity (e.g., using dichloromethane or CCl₄) and temperature (0–25°C) can reduce di-brominated by-products. Catalytic systems like FeBr₃ or N-bromosuccinimide (NBS) under controlled light exposure may enhance regioselectivity . Purification via column chromatography with silica gel and hexane/ethyl acetate gradients is recommended.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?
- Methodological Answer :
- NMR : <sup>1</sup>H NMR distinguishes methyl (δ 2.5–3.0 ppm) and bromomethyl (δ 4.3–4.7 ppm) groups. <sup>13</sup>C NMR confirms aromatic carbons (δ 120–140 ppm) and brominated carbons (δ 30–40 ppm).
- GC-MS : Electron ionization (EI) at 70 eV provides fragmentation patterns; the molecular ion peak (M⁺) for C₁₂H₁₁Br should appear at m/z 234/236 (Br isotope pattern) .
- IR : C-Br stretches (500–600 cm⁻¹) and aromatic C-H bends (700–900 cm⁻¹) are key identifiers.
Q. What are the key considerations in designing in vitro assays to assess the cytotoxicity of this compound?
- Methodological Answer : Use human cell lines (e.g., HepG2 or A549) with exposure durations ≤72 hours to avoid solvent toxicity. Include negative controls (DMSO vehicle) and positive controls (e.g., naphthalene derivatives with known cytotoxicity). Measure viability via MTT assays and oxidative stress via ROS-sensitive dyes (e.g., DCFH-DA). Dose-response curves should cover 0.1–100 µM, referencing inclusion criteria for systemic effects in mammalian studies .
Advanced Research Questions
Q. How do structural modifications in brominated methylnaphthalenes influence their metabolic pathways and toxicokinetic profiles?
- Methodological Answer : Bromine’s electronegativity increases oxidative metabolism via CYP450 enzymes (e.g., CYP1A1/2), producing reactive epoxides. Methyl groups at position 8 may sterically hinder Phase II conjugation (e.g., glutathione transferase), prolonging half-life. Use hepatic microsomal assays with LC-MS/MS to track metabolites. Compare urinary excretion rates in rodent models (oral vs. inhalation exposure) to assess bioaccumulation potential .
Q. What methodologies are recommended for resolving contradictions in reported toxicity data for this compound across studies?
- Methodological Answer : Apply systematic review frameworks (e.g., ATSDR’s 8-step process):
- Step 1 : Aggregate data from peer-reviewed studies and grey literature.
- Step 5 : Assess risk of bias using criteria like randomization, blinding, and dose accuracy (Table C-7) .
- Step 6 : Rate confidence via consistency across species (e.g., murine vs. human in vitro models).
- Step 7 : Reconcile discrepancies by prioritizing studies with robust controls and validated biomarkers (e.g., urinary naphthols) .
Q. How can computational models predict the environmental persistence and bioaccumulation potential of this compound?
- Methodological Answer : Use QSAR models to estimate log Kow (octanol-water partition coefficient). A higher log Kow (>3.5) suggests bioaccumulation in lipid-rich tissues. EPI Suite™ predicts half-life in soil (>60 days) and water (>30 days) due to low hydrolytic stability. Molecular dynamics simulations can model interactions with organic matter in sediment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
